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Compound of Interest

Compound Name: 1650-M15

Cat. No.: B2792469

Experimental Protocols for Cell Line 1650-M15
Introduction

The designation "1650-M15" is ambiguous and may refer to two distinct cell lines: the human
lung cancer cell line NCI-H1650 or the mouse mesonephric cell line M15. This document
provides detailed application notes and protocols for both cell lines to ensure clarity and proper
handling. Researchers should verify the specific cell line being used before proceeding with
any experimental work.

Part 1: NCI-H1650 (Human Bronchoalveolar
Carcinoma)

The NCI-H1650 cell line is a human lung adenocarcinoma cell line derived from a patient with
bronchoalveolar carcinoma. It is characterized by a deletion in exon 19 of the Epidermal
Growth Factor Receptor (EGFR) gene, making it a valuable model for studying EGFR-targeted
therapies in non-small cell lung cancer (NSCLC).

Quantitative Data Summary

The following table summarizes drug sensitivity data for the NCI-H1650 cell line.
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Compound Target ICso0 | Effect Reference

WB-308 EGFR ~5 UM [1]

1,000x more resistant
Gefitinib EGFR than HCC827 and PC-  [2]

9 cells

1,000x more resistant
Erlotinib EGFR than HCC827 and PC- [2]

9 cells

Growth inhibition
BIBW-2992 HER1/2 [3]
observed

Limited growth
BEZ-235 PI3K o [3]
inhibition

Experimental Protocols

1. Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining NCI-H1650 cells.
o Materials:

o NCI-H1650 cells (ATCC CRL-5883)

o RPMI-1640 Medium

o Fetal Bovine Serum (FBS)

o 0.25% (w/v) Trypsin-0.53 mM EDTA solution

o Phosphate-Buffered Saline (PBS), calcium and magnesium-free

o Cell culture flasks (T-75)

o Serological pipettes
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Conical tubes

[e]

o

Humidified incubator (37°C, 5% CO2)

Laminar flow hood

[¢]

[¢]

Water bath (37°C)

e Protocol:

o Prepare Complete Growth Medium: To a bottle of RPMI-1640 base medium, add FBS to a
final concentration of 10%.

o Thawing Cryopreserved Cells: a. Quickly thaw the vial of cells in a 37°C water bath. b.
Decontaminate the vial with 70% ethanol before opening in a laminar flow hood. c.
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed
complete growth medium. d. Centrifuge the cell suspension at approximately 125 x g for 5-
10 minutes to pellet the cells and remove the cryoprotectant. e. Discard the supernatant
and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth
medium. f. Transfer the cell suspension to a T-75 culture flask. g. Incubate at 37°C with
5% COa.

o Subculturing: a. When cells reach 80-90% confluency, aspirate the culture medium. b.
Wash the cell monolayer with PBS to remove any residual serum. c. Add 2-3 mL of
Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells
detach. d. Observe the cells under a microscope to confirm detachment. Gently tap the
flask to dislodge any remaining cells. e. Add 6-8 mL of complete growth medium to
inactivate the trypsin. f. Gently pipette the cell suspension up and down to create a single-
cell suspension. g. Perform a cell count using a hemocytometer or automated cell counter.
h. Seed new T-75 flasks at a density of 2-5 x 10% cells/cm2. i. Incubate at 37°C with 5%
CO:2. Change the medium every 2-3 days.

2. Drug Sensitivity Assay (MTT Assay)

This protocol describes a method to assess the sensitivity of NCI-H1650 cells to therapeutic
compounds.
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o Materials:

o NCI-H1650 cells

o Complete growth medium

o 96-well plates

o Therapeutic compounds of interest (e.g., EGFR inhibitors)

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o DMSO (Dimethyl sulfoxide)

o Microplate reader

e Protocol:

o Seed NCI-H1650 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
pL of complete growth medium.

o Incubate the plate for 24 hours at 37°C with 5% CO: to allow for cell attachment.

o Prepare serial dilutions of the therapeutic compounds in complete growth medium.

o Remove the medium from the wells and add 100 pL of the diluted compounds to the
respective wells. Include a vehicle control (medium with the same concentration of
solvent, e.g., DMSO).

o Incubate the plate for 48-72 hours at 37°C with 5% CO-.

o Add 20 uL of MTT solution to each well and incubate for 4 hours at 37°C.

o Aspirate the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

o Measure the absorbance at 570 nm using a microplate reader.
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o Calculate the cell viability as a percentage of the vehicle control and plot a dose-response
curve to determine the ICso value.

Signaling Pathway Visualization

The EGFR signaling pathway is central to the biology of NCI-H1650 cells. The diagram below
illustrates the canonical EGFR pathway and its downstream effectors.
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Caption: EGFR signaling pathway in NCI-H1650 cells.
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Part 2: M15 (Mouse Mesonephric Cell Line)

The M15 cell line, also known as Meso15, is a murine cell line established from the
mesonephros of a mouse expressing the large T protein of the polyoma virus.[4] This cell line is
notable for its expression of the Wilms' Tumor 1 (WT1) protein, a key regulator in urogenital
development.[4]

Quantitative Data Summary

No specific quantitative experimental data for the M15 cell line was identified in the provided
search results. Further literature review is recommended for detailed quantitative analysis.

Experimental Protocols

1. Cell Culture and Maintenance
This protocol provides the standard method for culturing M15 cells.
o Materials:
o M15 cells (ECACC 95102517)
o DMEM (Dulbecco's Modified Eagle Medium)
o Fetal Bovine Serum (FBS)
o L-Glutamine
o 0.05% Trypsin-EDTA solution
o Cell culture flasks
o Humidified incubator (37°C, 5% COz2)
» Protocol:

o Prepare Complete Growth Medium: Supplement DMEM with 10% FBS and 2mM L-
Glutamine.
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o Thawing Cryopreserved Cells: Follow the general procedure outlined for NCI-H1650 cells,
using the M15 complete growth medium.

o Subculturing: a. Culture M15 cells at 37°C in a 5% CO:2 atmosphere.[4] b. Subculture cells
when they reach 70-80% confluency.[4] c. Split sub-confluent cultures at a ratio of 1.5 to
1:10.[4] d. Use 0.05% trypsin or trypsin/EDTA for cell detachment.[4] e. Note that cell
growth may be impaired at lower seeding densities.[4]

Signaling Pathway Visualization

The WT1 protein is a key transcription factor, and its stability can be regulated by the ubiquitin-
proteasome pathway. The diagram below illustrates the interaction between CMIP and WT1,
leading to WT1 degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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